REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[C:4]([O:11][CH3:12])[C:3]=1[O:13][CH3:14].[C:15]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:14][O:13][C:3]1[C:4]([O:11][CH3:12])=[C:5]([O:10][CH3:15])[C:6]([O:8][CH3:9])=[CH:7][C:2]=1[CH3:1] |f:1.2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to a flame-dried 250 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
A water-jacketed reflux condenser was attached
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
The resulting colorless oil was then purified by flash chromatography (1:9 EtOAc:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=C1OC)OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.25 mmol | |
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |